1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile is a complex organic compound that features a dihydropyridine core substituted with various functional groups, including a bromophenyl group, a thiophene ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile typically involves multiple steps:
Cyclization: The intermediate undergoes intramolecular cyclization to form the desired dihydropyridine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Various substitution reactions can occur, particularly at the bromophenyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions can be facilitated using reagents like N-bromosuccinimide (NBS) or iodine (I₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action for 1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl and thiophene moieties may play a role in binding to these targets, while the cyano group could be involved in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-acetyl-4-bromophenyl)acetamide: This compound shares the bromophenyl and acetyl groups but lacks the dihydropyridine and thiophene moieties.
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-ones: These compounds have a similar sulfanyl and bromophenyl substitution but differ in the core structure.
Uniqueness
1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups and the dihydropyridine core. This structure provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H13BrN2O3S2 |
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Molecular Weight |
473.4 g/mol |
IUPAC Name |
1-acetyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-oxo-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H13BrN2O3S2/c1-12(24)23-19(26)9-15(18-3-2-8-27-18)16(10-22)20(23)28-11-17(25)13-4-6-14(21)7-5-13/h2-9H,11H2,1H3 |
InChI Key |
ABJDDNVQJWNEDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C=C(C(=C1SCC(=O)C2=CC=C(C=C2)Br)C#N)C3=CC=CS3 |
Origin of Product |
United States |
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